molecular formula C21H20N6O2S B13762558 Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]- CAS No. 55296-90-7

Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-

Cat. No.: B13762558
CAS No.: 55296-90-7
M. Wt: 420.5 g/mol
InChI Key: FOQLIEMCOIMRME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- typically involves the azo coupling reaction between 5-nitro-2-thiazolyl diazonium salt and a phenylpropylamine derivative. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor where the azo coupling reaction takes place. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

One of the primary applications of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC).

HPLC Methodology

The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid. This method allows for the separation of impurities and is scalable for preparative separation tasks.

Case Study: Newcrom R1 Column

A specific case study involves the use of the Newcrom R1 column, which is designed for low silanol activity and optimized for reverse-phase applications. The column's design facilitates the efficient separation of Propanenitrile, making it suitable for pharmacokinetic studies and other analytical purposes .

Pharmacokinetics

The pharmacokinetic profile of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). This information is critical for evaluating its potential as a therapeutic agent or in drug formulation.

Environmental Science

Research has also focused on the environmental impact and toxicity of this compound. Studies indicate that it may exhibit persistence and bioaccumulation potential in aquatic environments. Understanding these properties is crucial for assessing its risks within ecological contexts .

Material Science

In material science, compounds like Propanenitrile are investigated for their potential use as dyes or pigments due to their azo functional groups. These applications leverage the compound's color properties and stability under various conditions, making it useful in textile and polymer industries.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and dyeing properties. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in different fields .

Properties

CAS No.

55296-90-7

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile

InChI

InChI=1S/C21H20N6O2S/c22-13-5-15-26(14-4-8-17-6-2-1-3-7-17)19-11-9-18(10-12-19)24-25-21-23-16-20(30-21)27(28)29/h1-3,6-7,9-12,16H,4-5,8,14-15H2

InChI Key

FOQLIEMCOIMRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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